Cordigone

Catalog No.
S14869470
CAS No.
117458-37-4
M.F
C30H24O9
M. Wt
528.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cordigone

CAS Number

117458-37-4

Product Name

Cordigone

IUPAC Name

[4-(2,4-dihydroxybenzoyl)-2,5-bis(4-hydroxyphenyl)oxolan-3-yl]-(2,4-dihydroxyphenyl)methanone

Molecular Formula

C30H24O9

Molecular Weight

528.5 g/mol

InChI

InChI=1S/C30H24O9/c31-17-5-1-15(2-6-17)29-25(27(37)21-11-9-19(33)13-23(21)35)26(28(38)22-12-10-20(34)14-24(22)36)30(39-29)16-3-7-18(32)8-4-16/h1-14,25-26,29-36H

InChI Key

MGYYQYIFNBTUAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2C(C(C(O2)C3=CC=C(C=C3)O)C(=O)C4=C(C=C(C=C4)O)O)C(=O)C5=C(C=C(C=C5)O)O)O

Cordigone is a chemical compound identified as a tetrahydrofuran derivative, specifically derived from the plant species Cordia goetzei. It is characterized by its unique structure and biological properties, which have garnered interest in various fields of research, particularly in pharmacology and natural product chemistry. The molecular structure of cordigone contributes to its potential therapeutic applications, including antifungal and antioxidant activities, making it a compound of significant interest in medicinal chemistry .

That enhance its utility in synthetic organic chemistry. Key reactions include:

  • Oxidation: Cordigone can be oxidized to form various derivatives, potentially altering its biological activity.
  • Reduction: The compound may also participate in reduction reactions, which can modify functional groups within its structure.
  • Substitution: Cordigone can engage in nucleophilic substitution reactions, where different nucleophiles replace existing groups on the molecule.

These reactions are crucial for modifying cordigone to improve its efficacy or to develop new derivatives with enhanced properties.

Cordigone exhibits notable biological activities that have been the subject of several studies. Its antifungal properties have been highlighted in research, indicating effectiveness against various fungal strains. Additionally, preliminary studies suggest that cordigone possesses antioxidant activities, which may contribute to its potential health benefits by scavenging free radicals and reducing oxidative stress . The specific mechanisms of action are still under investigation, but they likely involve interactions with cellular pathways influenced by oxidative stress and microbial growth.

The synthesis of cordigone typically involves extraction from natural sources or the use of synthetic methodologies. Common methods include:

  • Natural Extraction: Isolating cordigone from the plant Cordia goetzei through solvent extraction techniques.
  • Synthetic Approaches: Utilizing organic synthesis techniques to construct the tetrahydrofuran framework, often involving cyclization reactions and functional group modifications .

These methods allow for the production of cordigone in sufficient quantities for research and potential therapeutic applications.

Cordigone has several applications across different fields:

  • Pharmaceuticals: Due to its antifungal and antioxidant properties, cordigone is being explored for use in developing new antifungal medications or supplements.
  • Cosmetics: Its antioxidant properties may also make it a valuable ingredient in cosmetic formulations aimed at protecting skin from oxidative damage.
  • Agriculture: Cordigone's antifungal activity suggests potential applications as a natural fungicide in agricultural practices .

These applications illustrate the versatility of cordigone as a compound with significant potential benefits.

Studies on the interactions of cordigone with various biological systems are essential for understanding its mechanisms of action. Research has focused on:

  • Microbial Interactions: Evaluating how cordigone affects fungal growth and metabolism, providing insights into its potential as an antifungal agent.
  • Cellular Mechanisms: Investigating how cordigone interacts with cellular pathways related to oxidative stress and inflammation .

These interaction studies are crucial for elucidating the therapeutic potential and safety profile of cordigone.

Cordigone shares structural and functional similarities with several other compounds derived from natural sources. Notable similar compounds include:

  • Cordigol: A furobenzopyran derivative also extracted from Cordia goetzei, known for its own unique biological activities.
  • Cortisone: A steroid hormone that has been studied extensively for its anti-inflammatory properties; while structurally different, it provides context for understanding steroidal compounds' biological activities.
  • Hydrocortisone: Another steroid with significant medical applications; comparisons can be drawn regarding their anti-inflammatory effects.

Comparison Table

CompoundStructure TypeBiological ActivitySource
CordigoneTetrahydrofuranAntifungal, AntioxidantCordia goetzei
CordigolFurobenzopyranAntifungalCordia goetzei
CortisoneSteroidAnti-inflammatoryNatural (adrenal glands)
HydrocortisoneSteroidAnti-inflammatoryNatural (adrenal glands)

Cordigone's uniqueness lies in its specific structural features that confer distinct biological activities not fully replicated by these other compounds. Its dual role as an antifungal and antioxidant sets it apart in both pharmacological research and potential therapeutic applications .

XLogP3

4.6

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

528.14203234 g/mol

Monoisotopic Mass

528.14203234 g/mol

Heavy Atom Count

39

Dates

Last modified: 08-10-2024

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